molecular formula C11H11F3O3 B1407677 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid CAS No. 1706446-17-4

4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid

Cat. No. B1407677
M. Wt: 248.2 g/mol
InChI Key: YKIGRQUJZSKTLN-UHFFFAOYSA-N
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Description

“4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid” is a chemical compound with the CAS Number: 1706446-17-4 . It has a molecular weight of 248.2 . The IUPAC name for this compound is 2-(4-methoxy-3-methyl-5-(trifluoromethyl)phenyl)acetic acid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-(Trifluoromethyl)phenylacetic acid undergoes diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd(OAc)2, KHCO3, and t-amyl alcohol .


Molecular Structure Analysis

The InChI code for “4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid” is 1S/C11H11F3O3/c1-6-3-7(5-9(15)16)4-8(10(6)17-2)11(12,13)14/h3-4H,5H2,1-2H3,(H,15,16) .


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . The storage temperature for this compound is ambient temperature .

Scientific Research Applications

Synthesis and Organic Chemistry

  • 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid has been utilized in the synthesis of various organic compounds. For instance, it played a role in the total synthesis of the marine alkaloid Polycitrin B, a process starting from 3,5-dibromo-4-methoxy-phenylacetic acid methyl ester and utilizing palladium-catalyzed coupling reactions (Beccalli, Clerici, & Marchesini, 2000).
  • The acid is also involved in the anodic methoxylation of phenylacetic acids, where transformations during the electrolysis of 4-methoxyphenylacetic acid in methanol were studied (Wladislaw & Viertler, 1968).

Biochemistry and Pharmacology

  • In biochemistry, derivatives of phenylacetic acid, including compounds similar to 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid, have been isolated from culture mycelia and studied for their antimicrobial and antioxidant properties. These compounds, however, lacked significant activity in these areas (Varma et al., 2006).

Analytical Chemistry

  • In analytical chemistry, this compound has been used in the determination of enantiomeric purity of certain pharmaceuticals, such as oxfenicine, by high-performance liquid chromatography (Coleman, 1983).

Molecular Structure and Dynamics

  • A recent study investigated the conformational landscape and intramolecular dynamics of alpha-methoxy phenylacetic acid, a derivative of mandelic acid, which is structurally related to 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid. This research provides insights into the flexibility and internal dynamics of such compounds (Singh et al., 2022).

properties

IUPAC Name

2-[4-methoxy-3-methyl-5-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-6-3-7(5-9(15)16)4-8(10(6)17-2)11(12,13)14/h3-4H,5H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIGRQUJZSKTLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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